2-chloro-N-(1-methyl-2,2-dioxo-3,4-dihydro-1H-2lambda6,1-benzothiazin-4-yl)acetamide
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Overview
Description
2-chloro-N-(1-methyl-2,2-dioxo-3,4-dihydro-1H-2lambda6,1-benzothiazin-4-yl)acetamide is a chemical compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and more . The unique structure of this compound, featuring a benzothiadiazine ring, contributes to its wide range of applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-methyl-2,2-dioxo-3,4-dihydro-1H-2lambda6,1-benzothiazin-4-yl)acetamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chloroacetamide with a benzothiadiazine derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and enhances the overall yield .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1-methyl-2,2-dioxo-3,4-dihydro-1H-2lambda6,1-benzothiazin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiadiazine compounds.
Scientific Research Applications
2-chloro-N-(1-methyl-2,2-dioxo-3,4-dihydro-1H-2lambda6,1-benzothiazin-4-yl)acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential antimicrobial and antiviral properties.
Medicine: The compound is investigated for its potential use in treating various diseases, including cancer and diabetes.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-methyl-2,2-dioxo-3,4-dihydro-1H-2lambda6,1-benzothiazin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole derivatives: Although structurally different, indole derivatives also possess diverse biological activities and are used in similar research applications.
Uniqueness
2-chloro-N-(1-methyl-2,2-dioxo-3,4-dihydro-1H-2lambda6,1-benzothiazin-4-yl)acetamide is unique due to its specific substitution pattern and the presence of the chloro group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific studies and potential therapeutic applications .
Properties
IUPAC Name |
2-chloro-N-(1-methyl-2,2-dioxo-3,4-dihydro-2λ6,1-benzothiazin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3S/c1-14-10-5-3-2-4-8(10)9(7-18(14,16)17)13-11(15)6-12/h2-5,9H,6-7H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGXURZZKKLOLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(CS1(=O)=O)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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